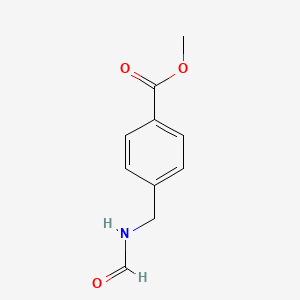

Methyl 4-(formamidomethyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl 4-(formamidomethyl)benzoate |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h2-5,7H,6H2,1H3,(H,11,12) |

InChI Key |

DPWHZFAJUWDMGN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CNC=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Methyl 4 Formamidomethyl Benzoate

Medicinal Chemistry and Drug Discovery

Formamide-containing molecules are important in medicinal chemistry. researchgate.net Although direct applications of Methyl 4-(formamidomethyl)benzoate in drug discovery are not extensively reported, derivatives of methyl benzoate (B1203000) have been investigated as inhibitors of the pentose (B10789219) phosphate (B84403) pathway, which is a target in diseases like cancer. usda.gov The formamido group can participate in hydrogen bonding interactions, a key feature for binding to biological targets. It is plausible that this compound could serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities.

Materials Science

The structure of this compound, containing both an ester and an amide-like functional group, makes it a potential monomer for the synthesis of novel polyamides or copolyamides. researchgate.netnih.gov The introduction of such a monomer could influence the properties of the resulting polymers, such as their thermal stability, solubility, and mechanical characteristics. Research in this area could lead to the development of new materials with tailored properties.

Role As a Research Chemical

Methyl 4-(formamidomethyl)benzoate is primarily utilized as a research chemical. sielc.com Its bifunctional nature allows for a variety of chemical transformations. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified, while the formamide (B127407) group can be a precursor for other nitrogen-containing functionalities. This makes it a valuable tool for synthetic chemists exploring the creation of new molecular architectures.

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the methylene (B1212753) protons, and the formyl proton. The aromatic protons would likely appear as two doublets in the range of 7.0-8.0 ppm. The methyl ester singlet would be expected around 3.9 ppm. The methylene protons adjacent to the nitrogen would appear as a doublet around 4.5 ppm, coupled to the NH proton of the formamide (B127407). The formyl proton would likely appear as a singlet around 8.2 ppm.

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 166 ppm), the aromatic carbons (between 120-140 ppm), the methyl ester carbon (around 52 ppm), the methylene carbon (around 45 ppm), and the formyl carbon (around 163 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 4-(formamidomethyl)benzoate (Predicted values based on analogous structures)

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Methyl (CH₃) | ~3.9 (s) | Methyl (CH₃) | ~52 |

| Methylene (CH₂) | ~4.5 (d) | Methylene (CH₂) | ~45 |

| Aromatic (CH) | ~7.3-8.0 (m) | Aromatic (CH) | ~127-130 |

| Formyl (CHO) | ~8.2 (s) | Aromatic (C) | ~130, ~145 |

| NH | (variable) | Carbonyl (C=O, ester) | ~166 |

| Carbonyl (C=O, formyl) | ~163 |

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), the C=O stretching of the ester (around 1720 cm⁻¹), and the C=O stretching of the amide (amide I band, around 1670 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 193. Fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment at m/z 162, and cleavage of the benzyl-nitrogen bond.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not documented, a reverse-phase HPLC method would be suitable for its analysis. A C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with a small amount of acid like formic acid or phosphoric acid for better peak shape, would likely provide good separation. ejpmr.comnih.gov Detection could be performed using a UV detector at a wavelength around 254 nm.

Chiral Separation Techniques for Enantiomeric Purity (if applicable to chiral derivatives)

This compound itself is not a chiral molecule and therefore does not exist as enantiomers. However, if it were used as a starting material to create chiral derivatives, for example, through reactions at the benzylic position or by introducing a chiral substituent, then chiral separation techniques would become relevant. Techniques such as chiral HPLC, using a chiral stationary phase, could be employed to separate the resulting enantiomers. mdpi.comgoogle.comresearchgate.net As of the current literature, there are no specific reports on the synthesis and chiral separation of such derivatives.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for determining the ground-state properties of medium-sized organic molecules. For a molecule like Methyl 4-(formamidomethyl)benzoate, a typical DFT study would commence with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

A common approach involves using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a basis set, like 6-311++G(d,p), which provides a flexible description of the electron orbitals, including diffuse functions (++) to handle anions or weak interactions and polarization functions (d,p) for more accurate bonding descriptions.

From a single optimized geometry calculation, a wealth of data can be extracted. These include the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. The electrostatic potential (ESP) mapped onto the electron density surface would also be calculated to visualize regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for High-Accuracy Predictions

Ab initio (from first principles) methods, while more computationally demanding than DFT, can offer higher accuracy, often referred to as "benchmark" quality. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) are used to account for electron correlation more rigorously.

For a molecule of this size, a high-level ab initio calculation might be used to refine the geometry or energies obtained from DFT. For instance, a single-point energy calculation using CCSD(T) on a DFT-optimized geometry can provide a more accurate electronic energy. These high-accuracy predictions are particularly valuable for calibrating DFT results or for cases where DFT is known to perform poorly, such as in systems with significant non-covalent interactions or multi-reference character.

Conformational Analysis and Energy Landscapes

The presence of several single bonds in this compound—specifically around the formamide (B127407) group (C-N bond) and the methylene (B1212753) bridge (Ar-CH2 and CH2-N bonds)—allows for multiple rotational isomers, or conformers. Conformational analysis is the study of the energies of these different conformers and the barriers to rotation between them.

A computational study would involve a systematic scan of the potential energy surface. This is achieved by rotating a specific dihedral angle in discrete steps (e.g., every 10-15 degrees) and performing a constrained geometry optimization at each step. The resulting plot of energy versus dihedral angle reveals the low-energy conformers (local minima) and the transition states for rotation (saddle points). For this compound, key dihedral angles to scan would be the H-N-C-O angle of the formamide and the C-C-N-C angle linking the benzyl (B1604629) group to the formamide nitrogen. The relative energies of the conformers can be used to determine their population distribution at a given temperature using the Boltzmann distribution.

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. While no specific reaction pathways involving this compound have been published, one could theoretically study its hydrolysis as an example. This reaction would involve the cleavage of the ester or the amide bond.

To study this, researchers would identify the reactants (e.g., this compound and water or hydroxide) and the expected products (e.g., 4-(formamidomethyl)benzoic acid and methanol). Computational methods would then be used to locate the transition state (TS) structure on the potential energy surface that connects the reactants and products. TS searching algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are employed for this purpose.

Once a TS is located, a frequency calculation is crucial. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located TS indeed connects the intended reactants and products, thereby mapping out the entire reaction pathway. The calculated activation energy (the energy difference between the TS and the reactants) provides a quantitative measure of the reaction's kinetic feasibility.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming molecular structure.

For Nuclear Magnetic Resonance (NMR), the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shieldings. These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which would be calculated at the same level of theory. This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra.

For vibrational spectroscopy (Infrared and Raman), a frequency calculation on the optimized geometry yields the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies often have a systematic error due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental IR or Raman spectra. The predicted spectrum can help in assigning specific absorption bands to particular vibrational modes of the molecule, such as the C=O stretches of the ester and amide groups, or the N-H stretch.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule in a condensed phase, such as in a solvent, over time.

In an MD simulation of this compound, the molecule would first be parameterized with a force field (e.g., OPLS-AA, GAFF). This involves assigning atom types, charges, and parameters for bonds, angles, dihedrals, and non-bonded interactions. The molecule would then be placed in a simulation box filled with explicit solvent molecules (e.g., water, methanol).

The simulation evolves the system over time (from nanoseconds to microseconds) by solving Newton's equations of motion for every atom. Analysis of the resulting trajectory can reveal crucial information about the molecule's solution behavior. For example, radial distribution functions (RDFs) can be calculated between specific atoms of the solute and the solvent to understand the solvation shell structure. One could, for instance, analyze the RDF between the amide hydrogen and water oxygen atoms to study hydrogen bonding. The dynamics of the molecule's conformational changes in solution can also be observed, providing a more realistic picture than gas-phase conformational analysis.

Future Directions and Emerging Research Opportunities

Design of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis of N-formylated compounds like Methyl 4-(formamidomethyl)benzoate traditionally relies on methods that can be improved in terms of efficiency and sustainability. Future research is increasingly focused on the development of novel catalytic systems to address these challenges. A significant area of exploration is the use of earth-abundant and non-toxic metal catalysts. For instance, research into cobalt nanoparticle-embedded N-doped carbon catalysts has shown excellent activity in the reductive amination of carbonyls, a reaction type relevant to the synthesis of formamides. researchgate.net Similarly, the development of chromium-based catalysts for the N-formylation of amines using methanol (B129727) as a formyl carrier presents a promising avenue. researchgate.net

Furthermore, the quest for milder reaction conditions is driving the design of innovative catalysts. For example, a bromo radical-mediated oxidative debenzylation of N-benzyl amides has been developed, offering a transition-metal-free approach to transform related structures. organic-chemistry.orgacs.orgnih.gov Such methodologies could be adapted for the transformation of this compound. The use of thiamine (B1217682) hydrochloride as a cheap, stable, and non-toxic catalyst for the synthesis of formamides from amines and formic acid also represents a significant step forward in green chemistry. nih.gov

The following table summarizes some novel catalytic approaches relevant to the synthesis and transformation of formamides:

| Catalytic System | Reactants | Key Advantages | Relevant Research |

| Cobalt nanoparticles on N-doped carbon | Carbonyls, Amines | High activity, Recyclability | researchgate.net |

| Chromium-based catalysts | Amines, Methanol | Use of a readily available C1 source | researchgate.net |

| Bromo radical (from alkali metal bromide) | N-benzyl amides | Transition-metal-free, Mild conditions | organic-chemistry.orgacs.orgnih.gov |

| Thiamine hydrochloride | Amines, Formic acid | Cheap, Non-toxic, Solvent-free | nih.gov |

| Ruthenium on Hydroxyapatite | Amines, CO | Efficient formylation with CO | researchgate.net |

Exploration of Bio-Catalyzed Reactions (e.g., enzymatic transformations)

Biocatalysis is emerging as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. For a compound like this compound, the exploration of enzymatic transformations holds considerable promise. A particularly relevant discovery is the reverse reaction of N-substituted formamide (B127407) deformylase, which has been shown to synthesize N-benzylformamide from benzylamine (B48309) and formate (B1220265). asm.orgnih.govresearchgate.net This enzymatic route is directly analogous to the synthesis of this compound from Methyl 4-(aminomethyl)benzoate and a formate source. nih.gov

The substrate specificity of such enzymes is a key area of future research. Studies have shown that some deformylases can accept not only formate but also other small carboxylic acids, opening up pathways to a variety of N-acylbenzylamines. asm.orgnih.gov The use of lipase (B570770) enzymes, such as Candida antarctica lipase B (CALB), has also been explored for direct amidation reactions, which could be adapted for the synthesis of the target molecule under green and sustainable conditions. recipharm.com Furthermore, the biocatalytic α-oxidation of amines to produce formamides using microorganisms like Pseudomonas plecoglossicida presents another innovative approach. researchgate.net

Integration into Automated and High-Throughput Synthetic Platforms

The integration of chemical synthesis with automated and high-throughput platforms is revolutionizing drug discovery and materials science. youtube.comyoutube.com For this compound, such integration can significantly accelerate the discovery of new derivatives and the optimization of reaction conditions. High-throughput screening (HTS) kits, for example, allow for the rapid testing of numerous catalysts and reaction parameters in parallel. recipharm.commerckmillipore.com

Flow chemistry is another key technology that offers precise control over reaction parameters, improved safety, and the potential for seamless scale-up. amidetech.comnih.govrsc.orgresearchgate.net The automated flow synthesis of peptides, which involves the formation of amide bonds, demonstrates the potential of this technology for the synthesis of molecules like this compound. amidetech.comnih.gov The development of automated systems capable of performing synthesis, purification, and analysis in an integrated fashion will be crucial for exploring the chemical space around this compound efficiently. youtube.com

Sustainable and Circular Chemistry Approaches for Synthesis and Derivatization

The principles of sustainable and circular chemistry are increasingly influencing the design of synthetic routes. A major focus is the use of renewable feedstocks and the reduction of waste. For the synthesis of this compound, the use of carbon dioxide (CO2) as a sustainable C1 source for N-formylation is a highly attractive prospect. benthamdirect.comeurekaselect.comnih.gov This approach, often facilitated by a suitable reducing agent, offers a green alternative to traditional formylating agents. benthamdirect.comeurekaselect.comnih.gov

Catalyst-free N-formylation of amines using formic acid, which can be derived from biomass or CO2 hydrogenation, is another sustainable strategy that has been successfully demonstrated for a variety of formamides. acs.orgacs.org The development of mechanochemical methods, which reduce or eliminate the need for solvents, also aligns with the goals of green chemistry. beilstein-journals.org The concept of a circular economy, where waste is minimized and resources are kept in use, is driving the development of processes where byproducts can be recycled or repurposed. frontiersin.org

Discovery of Unconventional Reactivity Patterns and Novel Chemical Space

Exploring the unconventional reactivity of this compound and its derivatives can lead to the discovery of novel chemical transformations and the expansion of its accessible chemical space. The formamide group itself can participate in various reactions beyond simple hydrolysis. For instance, formamides can be used as reagents in Vilsmeier-Haack reactions or for the synthesis of isocyanides. nih.gov

Mechanistic studies into the reactivity of formamides, such as their role in catalyzing nucleophilic substitutions, can provide insights into new applications. bldpharm.com Furthermore, investigating the reactivity of the benzyl (B1604629) position and the aromatic ring through novel catalytic methods can lead to new functionalization strategies. The study of how transition metals can alter the electronic structure and reactivity of organic compounds opens up new avenues for bond-breaking and bond-forming reactions that are not possible with traditional organic chemistry. rsc.org By understanding and exploiting these reactivity patterns, chemists can design new molecules with unique properties and functions based on the this compound scaffold. numberanalytics.comnumberanalytics.com

Q & A

Q. What are the standard synthetic routes for Methyl 4-(formamidomethyl)benzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common starting material is methyl 4-(bromomethyl)benzoate, which reacts with formamide derivatives under controlled conditions. Key parameters include solvent choice (e.g., dimethylformamide for enhanced solvation ), reaction temperature (60–80°C), and stoichiometric ratios. Purification often involves column chromatography or recrystallization. Optimization studies suggest that anhydrous conditions and catalytic bases (e.g., K₂CO₃) improve yields by minimizing hydrolysis side reactions .

Q. How is this compound characterized, and what analytical techniques are critical for validation?

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy (¹H, ¹³C) confirms the ester and formamido group positions.

- HPLC or LC-MS ensures purity (>95%) and detects trace impurities.

- FT-IR identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester, N–H bend at ~1650 cm⁻¹ for the amide) .

Crystallinity can be assessed via X-ray diffraction, though single-crystal growth may require slow evaporation from polar solvents like ethanol .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability tests indicate degradation under strong acidic/basic conditions or prolonged exposure to light. Storage at –20°C in amber vials under inert gas (N₂ or Ar) is advised to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles, critical for confirming stereochemistry and hydrogen-bonding networks. For example, the formamido group’s planarity and its interaction with adjacent functional groups can be validated using ORTEP-3 for visualization . Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data often arise from crystal packing effects, requiring iterative refinement .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity in derivatives?

SAR studies involve systematic structural modifications (e.g., substituting the formamido group with acetyl or benzoyl groups) followed by bioassays. For instance:

- Antimicrobial activity : Test against Gram-positive/negative strains using MIC assays.

- Enzyme inhibition : Kinetics studies (e.g., IC₅₀ determination via fluorescence quenching).

Data contradictions (e.g., high in vitro activity but low in vivo efficacy) may stem from poor solubility or metabolic instability, necessitating pharmacokinetic profiling .

Q. How do hydrogen-bonding patterns influence the compound’s physicochemical properties?

Graph set analysis of crystallographic data reveals that intermolecular N–H···O bonds between the formamido and ester groups stabilize the lattice, increasing melting points. Intramolecular hydrogen bonds (e.g., between the amide N–H and ester carbonyl) reduce conformational flexibility, impacting solubility. These patterns can be modeled using Mercury CSD software to predict bulk properties .

Q. What computational methods are used to predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinities to targets like kinases or GPCRs. Key parameters include:

- Ligand preparation : Protonation states at physiological pH.

- Grid box placement : Focused on active sites identified via homology modeling.

Experimental validation via SPR or ITC is critical to resolve false positives from docking .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Differences often arise from polymorphism or impurities. For example:

Q. Why might NMR spectra show unexpected splitting in the formamido proton signal?

Dynamic NMR effects, such as restricted rotation around the amide C–N bond, cause signal splitting. Variable-temperature NMR (e.g., –40°C to 25°C) can coalesce peaks, confirming rotational barriers. Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) also influences exchange rates .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.